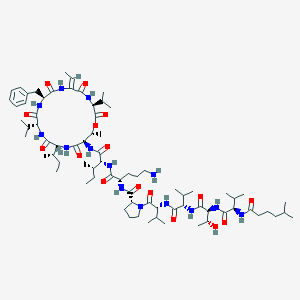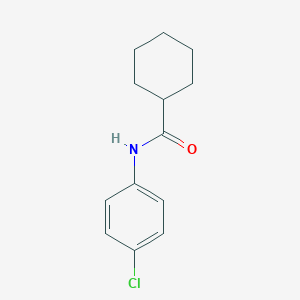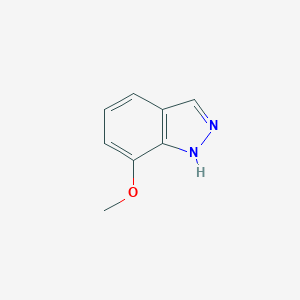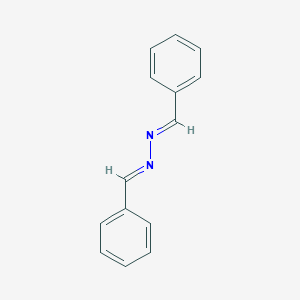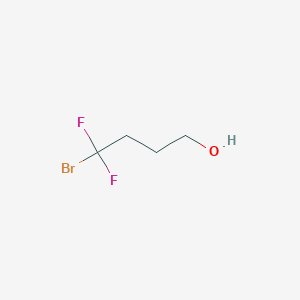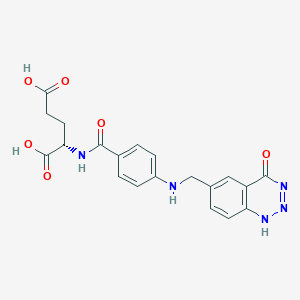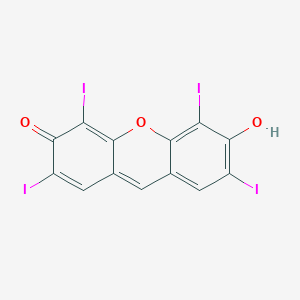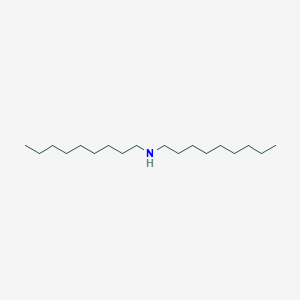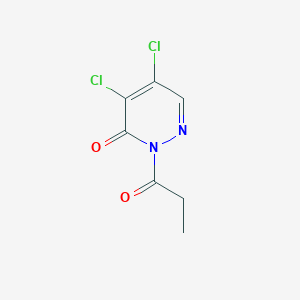
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone, also known as pyridazinone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as DNA topoisomerase and dihydrofolate reductase, which are essential for cell growth and proliferation. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
生化学的および生理学的効果
The biochemical and physiological effects of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone depend on the dose and duration of exposure. Studies have shown that this compound can cause oxidative stress, DNA damage, and apoptosis in cells. In animal studies, it has been shown to affect liver and kidney function, as well as blood parameters such as red blood cell count and hemoglobin levels.
実験室実験の利点と制限
One advantage of using 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone in lab experiments is its broad range of potential applications. It can be used in various fields, including medicine, agriculture, and materials science. However, one limitation of using this compound is its potential toxicity. It can cause harm to cells and animals, and proper safety precautions should be taken when handling and using it in experiments.
将来の方向性
There are several future directions for the study of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its potential as a herbicide for weed control in agriculture. Additionally, future studies could focus on the development of safer and more effective methods for synthesizing this compound, as well as the identification of its molecular targets and pathways of action.
合成法
The synthesis of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone can be achieved using various methods. One of the most common methods involves the reaction of 3,6-dichloropyridazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is carried out in anhydrous ethanol at reflux temperature, and the product is obtained by filtration and recrystallization.
科学的研究の応用
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antitumor, antibacterial, and antiviral activities. In agriculture, it has been used as a herbicide to control weeds. In materials science, it has been used as a precursor for the synthesis of various organic compounds.
特性
CAS番号 |
155164-64-0 |
|---|---|
製品名 |
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone |
分子式 |
C7H6Cl2N2O2 |
分子量 |
221.04 g/mol |
IUPAC名 |
4,5-dichloro-2-propanoylpyridazin-3-one |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-5(12)11-7(13)6(9)4(8)3-10-11/h3H,2H2,1H3 |
InChIキー |
PYYXJSJBRRTAGY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
正規SMILES |
CCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
その他のCAS番号 |
155164-64-0 |
同義語 |
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




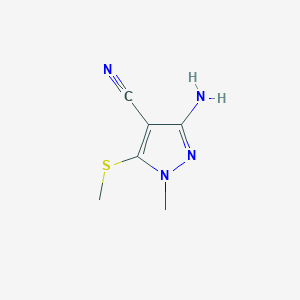
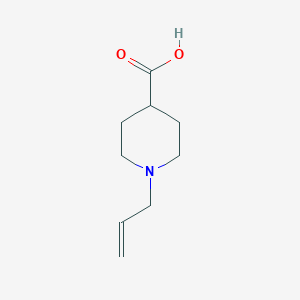
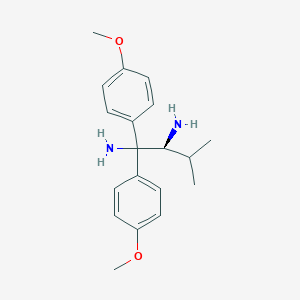
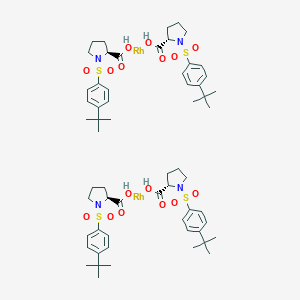
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
